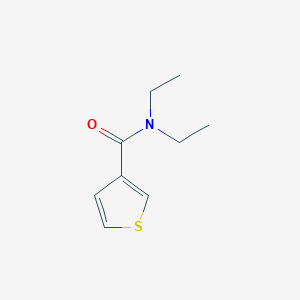









|
REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([C:6]([OH:8])=O)=[CH:2]1.O=S(Cl)Cl.[CH2:13]([NH:15][CH2:16][CH3:17])[CH3:14].O>C(Cl)(Cl)Cl>[CH2:13]([N:15]([CH2:16][CH3:17])[C:6]([C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)=[O:8])[CH3:14]
|


|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
S1C=C(C=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=S(Cl)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)NCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
the solution was concentrated in vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 15 mL of methylene chloride
|
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was cooled in an ice bath
|
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at room temperature for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted with methylene chloride, which
|
|
Type
|
WASH
|
|
Details
|
was washed with aqueous NaHCO3 solution, water, and bdne
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give 9.3 g of crude product
|
|
Type
|
CUSTOM
|
|
Details
|
This material was purified by flash chromatography on silica gel
|
|
Type
|
WASH
|
|
Details
|
eluting with 6:1 hexane
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(=O)C1=CSC=C1)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.34 g | |
| YIELD: CALCULATEDPERCENTYIELD | 88.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |